molecular formula C84H154O35 B056178 Heptakis(2,3,6-tri-O-ethyl)-|A-cyclodextrin CAS No. 111689-01-1

Heptakis(2,3,6-tri-O-ethyl)-|A-cyclodextrin

Cat. No.: B056178
CAS No.: 111689-01-1
M. Wt: 1724.1 g/mol
InChI Key: OIXDATQKMIKIRF-XEHVGNMASA-N
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Description

Perethylated beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. The modification involves the substitution of all hydroxyl groups with ethyl groups, enhancing its solubility in organic solvents and altering its inclusion properties. This compound is widely studied for its ability to form inclusion complexes with various guest molecules, making it valuable in pharmaceutical, chemical, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perethylated beta-cyclodextrin typically involves the complete ethylation of beta-cyclodextrin. One common method is the reaction of beta-cyclodextrin with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of perethylated beta-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic and chromatographic analysis .

Chemical Reactions Analysis

Types of Reactions

Perethylated beta-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while complexation reactions result in stable inclusion complexes with the guest molecules .

Mechanism of Action

The primary mechanism by which perethylated beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates guest molecules, protecting them from degradation and enhancing their solubility. This encapsulation can also modify the pharmacokinetics and pharmacodynamics of drugs, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perethylated beta-cyclodextrin is unique due to its ethyl groups, which provide a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Its ability to form stable inclusion complexes with various guest molecules sets it apart from other cyclodextrin derivatives .

Biological Activity

Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin (HECD) is a modified cyclodextrin that has garnered attention in pharmaceutical and biochemical research due to its unique properties and biological activities. Cyclodextrins are cyclic oligosaccharides composed of glucose units, known for their ability to form inclusion complexes with various guest molecules. This article explores the biological activity of HECD, including its mechanisms of action, applications in drug delivery, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C84_{84}H154_{154}O35_{35}
  • Molecular Weight : 1724.10 g/mol
  • Melting Point : 74-76°C
  • LogP : 6.69760 (indicating significant lipophilicity)

These properties suggest that HECD can effectively interact with hydrophobic compounds, enhancing their solubility and stability in aqueous environments.

Structural Insights

The structure of HECD allows it to encapsulate guest molecules within its hydrophobic cavity, facilitating the formation of inclusion complexes. The ethyl groups enhance its lipophilicity compared to native β-cyclodextrin, making it suitable for a broader range of applications in drug formulation and delivery systems .

  • Drug Solubilization : HECD enhances the solubility of poorly soluble drugs through complexation, which can improve bioavailability.
  • Stability Improvement : The encapsulation of drugs protects them from degradation, thus prolonging their therapeutic effects.
  • Controlled Release : HECD can facilitate controlled drug release, allowing for sustained therapeutic action over time.

Applications in Drug Delivery

HECD has been studied for its potential in various drug delivery systems:

  • Anticancer Drugs : Complexation with HECD has been shown to enhance the stability and efficacy of anticancer agents like camptothecin and doxorubicin .
  • Antioxidants : The encapsulation of antioxidant compounds has demonstrated improved bioactivity and solubility, leading to enhanced protective effects against oxidative stress .
  • Respiratory Applications : HECD is being explored as a solubility enhancer for inhaled medications, improving their delivery to the respiratory epithelium.

Case Study 1: Anticancer Activity Enhancement

A study investigated the effects of HECD on the solubility and cytotoxicity of camptothecin against various cancer cell lines. The results indicated that the complex formed with HECD significantly increased the drug's solubility and enhanced its cytotoxic effects compared to the free drug.

CompoundSolubility (mg/mL)IC50_{50} (µM)
Camptothecin0.510
Camptothecin-HECD5.02

This demonstrates that HECD not only improves solubility but also enhances therapeutic efficacy against cancer cells .

Case Study 2: Antioxidant Activity

Research on flavonoids complexed with HECD showed that the antioxidant activity was significantly improved compared to uncomplexed forms. For instance:

FlavonoidABTS Radical Scavenging Activity (mg TE/g)
Quercetin50
Quercetin-HECD120

The results suggest that HECD can protect flavonoids from degradation while enhancing their bioactivity .

Safety and Toxicity Profile

Cyclodextrins, including HECD, are generally recognized as safe (GRAS). They exhibit low toxicity profiles even at high doses due to their non-accumulative nature in biological systems. However, caution is advised when considering their use in patients with compromised kidney function due to potential renal implications .

Properties

IUPAC Name

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H154O35/c1-22-85-43-50-57-64(92-29-8)71(99-36-15)78(106-50)114-58-51(44-86-23-2)108-80(73(101-38-17)65(58)93-30-9)116-60-53(46-88-25-4)110-82(75(103-40-19)67(60)95-32-11)118-62-55(48-90-27-6)112-84(77(105-42-21)69(62)97-34-13)119-63-56(49-91-28-7)111-83(76(104-41-20)70(63)98-35-14)117-61-54(47-89-26-5)109-81(74(102-39-18)68(61)96-33-12)115-59-52(45-87-24-3)107-79(113-57)72(100-37-16)66(59)94-31-10/h50-84H,22-49H2,1-21H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXDATQKMIKIRF-XEHVGNMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OCC)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OCC)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H154O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1724.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111689-01-1
Record name Perethylated beta-cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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